molecular formula C18H17BrN4O B12170069 [1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone

[1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B12170069
M. Wt: 385.3 g/mol
InChI Key: YGHDIQXHZIIBPJ-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone: is a complex organic compound that features a bromophenyl group, a pyrazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions One common approach is the condensation of 2-bromobenzaldehyde with pyrrole to form an intermediate, which is then cyclized with hydrazine to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products of these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the pyrazole and pyrrolidine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone
  • 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone
  • 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone

Uniqueness

The uniqueness of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in the design of new materials and drugs.

Properties

Molecular Formula

C18H17BrN4O

Molecular Weight

385.3 g/mol

IUPAC Name

[1-(2-bromophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H17BrN4O/c19-15-7-1-2-8-16(15)23-17(21-9-3-4-10-21)14(13-20-23)18(24)22-11-5-6-12-22/h1-4,7-10,13H,5-6,11-12H2

InChI Key

YGHDIQXHZIIBPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3Br)N4C=CC=C4

Origin of Product

United States

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